molecular formula C14H14O5S2 B8083235 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid

2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid

Cat. No.: B8083235
M. Wt: 326.4 g/mol
InChI Key: BGAWZPQKJPTIEA-UHDJGPCESA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid: is a compound that combines the structural features of a thieno-dioxine ring system with a phenylethenesulfonic acid moiety. This unique combination of structures imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of these compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are often carried out in batch reactors with precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thieno-dioxine ring system can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thieno-dioxine derivatives.

Mechanism of Action

The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid involves its ability to undergo electro-polymerization, forming electro-active hydrophilic polymers. These polymers can interact with various molecular targets and pathways, depending on their specific application. For instance, in biomedical applications, the polymers can interact with cellular components to promote tissue regeneration .

Comparison with Similar Compounds

Uniqueness:

    2,3-Dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid: stands out due to its combined structural features, which impart unique electrochemical properties.

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.C6H6O2S/c9-12(10,11)7-6-8-4-2-1-3-5-8;1-2-8-6-4-9-3-5(6)7-1/h1-7H,(H,9,10,11);3-4H,1-2H2/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAWZPQKJPTIEA-UHDJGPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CSC=C2O1.C1=CC=C(C=C1)C=CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CSC=C2O1.C1=CC=C(C=C1)/C=C/S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155090-83-8
Record name Benzenesulfonic acid, ethenyl-, homopolymer, compd. with 2,3-dihydrothieno[3,4-b]-1,4-dioxin homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, ethenyl-, homopolymer, compd. with 2,3-dihydrothieno[3,4-b]-1,4-dioxin homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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